molecular formula C6H7N3O2 B12887238 N-(3-Acetyloxazolidin-2-ylidene)cyanamide

N-(3-Acetyloxazolidin-2-ylidene)cyanamide

Cat. No.: B12887238
M. Wt: 153.14 g/mol
InChI Key: XRKLHJXXCKQVAD-UHFFFAOYSA-N
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Description

N-(3-Acetyloxazolidin-2-ylidene)cyanamide is a heterocyclic compound featuring an oxazolidinone ring fused with a cyanamide group. The acetyl substituent at the 3-position of the oxazolidinone ring enhances its stability and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

(3-acetyl-1,3-oxazolidin-2-ylidene)cyanamide

InChI

InChI=1S/C6H7N3O2/c1-5(10)9-2-3-11-6(9)8-4-7/h2-3H2,1H3

InChI Key

XRKLHJXXCKQVAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC1=NC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide ()
  • Core Structure: Replaces oxazolidinone with a thiazolidine ring (sulfur instead of oxygen).
  • Substituent: Nicotinoyl group at the 3-position.
  • Key Properties: Exhibits intramolecular C–H···N hydrogen bonding, stabilizing the Z-configuration.
  • Synthesis: Prepared via condensation of N-cyanoiminothiazolidine with nicotinoyl chloride in acetic acid .
(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide ()
  • Core Structure : Thiazolidine ring with a 4-chlorophenyl-ethyl substituent.
  • Key Properties: C–H···S hydrogen bonds contribute to crystal packing.
  • Synthesis : Derived from 1-chloro-4-(1-chloroethyl)benzene and potassium carbonate in DMF .
Acetamiprid and Thiacloprid ()
  • Core Structure: Neonicotinoids with cyanamide groups but distinct heterocycles (pyridine and thiazolidine, respectively).
  • Key Properties :

    Property Acetamiprid Thiacloprid
    Melting Point (°C) 98.9 136.0
    Water Solubility (g/L) 2.95 (pH 7) 0.19
    Vapor Pressure (mPa) 1.73 × 10⁻⁴ 3.00 × 10⁻⁷
    • Thiacloprid’s lower solubility and vapor pressure correlate with its thiazolidine ring and trifluoromethyl groups .

Functional Group Comparisons

Cyanamide vs. Phthalimide Derivatives ()
  • 3-Chloro-N-phenyl-phthalimide lacks the cyanamide group but shares a similar N-aryl substitution pattern.
  • Phthalimides are typically more rigid and planar, favoring π-π stacking interactions, whereas cyanamide derivatives exhibit greater conformational flexibility .
Calcium Cyanamide ()
  • Structure: Inorganic salt (CaCN₂) used as a soil fumigant.
  • Key Differences :
    • Reactive and hygroscopic, posing explosion risks when wet (DOT Hazard Class 4.3) .
    • Agricultural utility contrasts with organic cyanamides’ focus on pharmaceutical applications .

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